molecular formula C5H4F3N3O B7789429 6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one

6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7789429
M. Wt: 179.10 g/mol
InChI Key: RCAWEPKTQGJPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under mechanical grinding conditions with a manganese catalyst and magnesium metal . This method ensures high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques are common practices to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, especially with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated hydrocarbons in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and applications.

Scientific Research Applications

6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It binds to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological system in which it is used.

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWEPKTQGJPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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